molecular formula C12H10BrNO B149516 3-(Benzyloxy)-5-bromopyridine CAS No. 130722-95-1

3-(Benzyloxy)-5-bromopyridine

Katalognummer B149516
CAS-Nummer: 130722-95-1
Molekulargewicht: 264.12 g/mol
InChI-Schlüssel: YSHKYZAWTWKQKK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Benzyloxy)-5-bromopyridine (3-Bz-5-BrPy) is an important chemical compound used in a variety of scientific applications, including organic synthesis, medicinal chemistry, and materials science. 3-Bz-5-BrPy is a pyridine derivative with a benzyloxy group at the 3-position and a bromine atom at the 5-position. It is a versatile reagent that can be used as a protecting group, a catalyst, or a ligand in different reactions. This compound has been studied extensively in recent years, and its various applications have been explored in detail.

Wissenschaftliche Forschungsanwendungen

2. Application Summary

This compound serves as a versatile building block for the synthesis of various organic molecules. Researchers utilize it to create more complex structures with specific properties. Let’s explore some of its key applications:

A. Synthesis of Benzyl Acetate

  • Summary : 3-(Benzyloxy)-5-bromopyridine acts as a precursor for the synthesis of benzyl acetate. Benzyl acetate is commonly used as a fragrance and flavoring agent in the food and cosmetic industries.

B. Antitubercular Agent Research

  • Summary : In the context of ongoing studies on chromane derivatives as inhibitors of the salicylate synthase from Mycobacterium tuberculosis, researchers have isolated an unexpected compound from the cyclization of 3-(propargyloxy)-5-benzyloxy-benzoic acid methyl ester. This compound’s molecular structure was elucidated using various techniques, including NMR spectroscopy, FT-IR, ESI-MS, and HRMS. Although initially unintended, this compound may have potential antitubercular activity .

Eigenschaften

IUPAC Name

3-bromo-5-phenylmethoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO/c13-11-6-12(8-14-7-11)15-9-10-4-2-1-3-5-10/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSHKYZAWTWKQKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=CN=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10572283
Record name 3-(Benzyloxy)-5-bromopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10572283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Benzyloxy)-5-bromopyridine

CAS RN

130722-95-1
Record name 3-(Benzyloxy)-5-bromopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10572283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Sodium hydride (60% in mineral oil, 40.9 g, 1.0 mol) in DMF (800 mL) was cooled to 0° C., and benzyl alcohol (105 mL, 1.0 mol) was slowly added. After stirring for 1 hour at ambient temperature, 3,5-dibromopyridine (200.4 g, 846 mmol) was added and the mixture allowed to stir for 16 hours. Saturated NH4Cl solution (500 mL) was added followed by water (400 mL), and the mixture was extracted with Et2O (5×300 mL). The combined Et2O extracts were washed with 50% brine (6×300 mL), dried (MgSO4), concentrated and the residue recrystallized from Et2O to afford a white solid (161 g, 72%): 1H NMR (CDCl3, 300 MHz) δ5.10 (s, 2H), 7.50-7.35 (m, 6H), 8.37-8.27 (m, 2H); MS (CI/NH3) m/z: 264/266 (M+H)+.
Quantity
40.9 g
Type
reactant
Reaction Step One
Name
Quantity
800 mL
Type
solvent
Reaction Step One
Quantity
105 mL
Type
reactant
Reaction Step Two
Quantity
200.4 g
Type
reactant
Reaction Step Three
Name
Quantity
500 mL
Type
reactant
Reaction Step Four
Name
Quantity
400 mL
Type
solvent
Reaction Step Five
Name
Yield
72%

Synthesis routes and methods II

Procedure details

To a vial is added 3-bromo-5-hydroxypyridine (200 mg, 1.15 mmol), benzyl alcohol (137 mg, 1.27 mmol) and triphenylphosphine (332 mg, 1.27 mmol) in THF (5 ml) at 0° C., followed by the addition of diisopropyl azodicarboxylate (256 mg, 1.27 mmol). The reaction mixture is stirred at room temperature for 18 hours. The reaction mixture is concentrated in vacuo. The residue is diluted with EtOAc, washed with sat NaHCO3, water, brine, dried under anhy. Na2SO4, filtered and concentrated. The residue is purified by flash chromatography (SiO2, 0-5% MeOH/CH2Cl2) to afford title compound (97 mg); m/z 264.0, 266.0 [M, M+2H]
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
137 mg
Type
reactant
Reaction Step One
Quantity
332 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
256 mg
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

Sodium hydride (50% w/w dispersion in mineral oil, 5 g) was added portionwise to a mixture of benzyl alcohol (12.4 g) and dimethylformamide (150 ml) which had been cooled to 0° C. The mixture was allowed to warm to ambient temperature and was stirred for 1 hour. 3,5-Dibromopyridine (25.2 g) was added and the mixture was heated to 60° C. for 2 hours. The mixture was cooled to ambient temperature and partitioned between ethyl acetate and a dilute aqueous potassium carbonate solution. The organic layer was washed with a dilute aqueous hydrochloric acid solution and with a saturated aqueous sodium chloride solution, dried (MgSO4) and evaporated. The residue was a red oil which on trituration under petroleum ether (b.p. 60°-80° C.) gave 5-benzyloxy-3-bromopyridine (18.6 g, 67%), m.p. 65°-67° C. A solution of a portion (11.5 g) of this product in diethyl ether (500 ml) was cooled to -50° C. and n-butyl-lithium (1.5M in hexane, 32 ml) was added dropwise. The mixture was stirred at -50° C. for 20 minutes, further cooled to -60° C. and a solution of ethyl methoxymethyl ketone (5 g; J. Amer. Chem. Soc., 1946, 68, 2339) in diethyl ether (50 ml) was added. The mixture was stirred at -60° C. for 1 hour and at -30° C. for 30 minutes. A saturated aqueous ammonium chloride solution (200 ml) was added and the mixture was extracted with ethyl acetate (3×50 ml). The combined organic extracts were washed with a saturated aqueous sodium chloride solution, dried (MgSO4) and evaporated. The residue was purified by column chromatography using a 7:3 v/v mixture of toluene and ethyl acetate as eluent. The oil so obtained was triturated under a mixture of petroleum ether (b.p. 60°-80° C.) and diethyl ether. There was thus obtained 2-(5-benzyloxypyrid-3-yl)-1-methoxybutan-2 -ol (5.84 g, 47%), m.p. 83°-84° C.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
12.4 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
25.2 g
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

A solution of 5-bromopyridin-3-ol (1.0 eq.), benzyl bromide (1.2 eq.), and silver carbonate (1.3 eq.) in toluene (0.1 M) was heated to 50° C. and stirred for 18 hours. After cooling to room temperature, the reaction mixture was filtered, eluting with ethyl acetate. The filtrate was concentrated en vacuo into a residue that was purified by a COMBIFLASH® system (ISCO) using 20% ethyl acetate in hexane to give 3-(benzyloxy)-5-bromopyridine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Synthesis routes and methods V

Procedure details

Under a nitrogen atmosphere, small pieces of sodium (1.48 g, 64.4 mmol) were added to benzyl alcohol (17.11 g, 158.0 mmol), and the mixture was stirred and heated at 70° C. for 18 h. To the stirring, viscous mixture was added 3,5-dibromopyridine (5.00 g, 21.1 mmol), copper powder (255 mg, 4.0 mmol), and benzyl alcohol (15 mL). The mixture was further heated at 100° C. for 48 h. The reaction mixture was allowed to cool to ambient temperature, diluted with water (50 mL), and extracted with diethyl ether (5×50 mL). The combined ether extracts were dried (Na2SO4), filtered, and concentrated by rotary evaporation. Vacuum distillation removed excess benzyl alcohol, bp 68°-72° C. at 2.6 mm Hg. Further vacuum distillation afforded 3.17 g (38.0%) of 3-bromo-5-benzyloxypyridine as a white, crystalline solid, mp 64°-66° C.
Quantity
1.48 g
Type
reactant
Reaction Step One
Quantity
17.11 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
reactant
Reaction Step Two
Quantity
255 mg
Type
catalyst
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Benzyloxy)-5-bromopyridine
Reactant of Route 2
Reactant of Route 2
3-(Benzyloxy)-5-bromopyridine
Reactant of Route 3
Reactant of Route 3
3-(Benzyloxy)-5-bromopyridine
Reactant of Route 4
Reactant of Route 4
3-(Benzyloxy)-5-bromopyridine
Reactant of Route 5
Reactant of Route 5
3-(Benzyloxy)-5-bromopyridine
Reactant of Route 6
Reactant of Route 6
3-(Benzyloxy)-5-bromopyridine

Citations

For This Compound
11
Citations
EA Lind - 2022 - rave.ohiolink.edu
Organophosphorus (OP) nerve agents are compounds that contain phosphoryl or thiophosphoryl functional groups. These molecules have been continuously developed and prepared …
Number of citations: 0 rave.ohiolink.edu
LF Yu, JB Eaton, A Fedolak, HK Zhang… - Journal of medicinal …, 2012 - ACS Publications
In our continued efforts to develop α4β2-nicotinic acetylcholine receptor (nAChR) partial agonists as novel antidepressants having a unique mechanism of action, structure–activity …
Number of citations: 36 pubs.acs.org
WH Bunnelle, JF Daanen, KB Ryther… - Journal of medicinal …, 2007 - ACS Publications
A series of exceptionally potent agonists at neuronal nicotinic acetylcholine receptors (nAChRs) has been investigated. Several N-(3-pyridinyl) derivatives of bridged bicyclic diamines …
Number of citations: 60 pubs.acs.org
AM Palmer, B Grobbel, C Jecke, C Brehm… - Journal of medicinal …, 2007 - ACS Publications
… The resulting 2-amino-3-benzyloxy-5-bromopyridine (13) was transformed either with 2-bromo-3-butanone or with chloroacetone, furnishing the corresponding imidazo[1,2-a]pyridines …
Number of citations: 54 pubs.acs.org
P Wang, J Cai, H Hu, L Li, C Sun, M Ji - Research on Chemical …, 2014 - Springer
This article reports the ortho-substituent effect on the cleavage of the amide C–N bond. In the structure of N α -Phth-N-pyridinyl-amide, when the hydrogen atom in the 3-position of …
Number of citations: 1 link.springer.com
OK Onajole, GP Vallerini, JB Eaton… - ACS Chemical …, 2016 - ACS Publications
We report the synthesis and biological characterization of novel derivatives of 3-[(1-methyl-2(S)-pyrrolidinyl)methoxy]-5-cyclopropylpyridine (4a–f and 5) as potent and highly selective …
Number of citations: 9 pubs.acs.org
DC Harrowven, MIT Nunn, NJ Blumire, DR Fenwick - Tetrahedron, 2001 - Elsevier
The paper describes the first total synthesis of toddaquinoline, an alkaloid from the root bark of Formosan Toddalia asiatica. The key step is cobalt(I) mediated radial cyclisation to a …
Number of citations: 52 www.sciencedirect.com
M Lamani, MS Malamas, SI Farah, VG Shukla… - Bioorganic & medicinal …, 2019 - Elsevier
FAAH inhibitors offer safety advantages by augmenting the anandamide levels “on demand” to promote neuroprotective mechanisms without the adverse psychotropic effects usually …
Number of citations: 12 www.sciencedirect.com
WH Bunnelle, KR Tietje, JM Frost… - Journal of medicinal …, 2009 - ACS Publications
A series of 5-(pyridine-3-yl)octahydropyrrolo[3,4-c]pyrroles have been prepared that exhibit high affinity to α4β2 and/or α7 nicotinic acetylcholine receptors (nAChRs). Simple …
Number of citations: 28 pubs.acs.org
A Bretéché, P Marchand, MR Nourrisson, P Hautefaye… - Tetrahedron, 2011 - Elsevier
… Heating at 180 C 3,5-dibromopyridine with benzyl alcohol in the presence of NaH in DMF led to 3-benzyloxy-5-bromopyridine 2 in 63% yield, by nucleophilic substitution of only one …
Number of citations: 14 www.sciencedirect.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.